2-Benzofuranacetonitrile
Description
Historical Context and Significance in Heterocyclic Chemistry
2-Benzofuranacetonitrile is a member of the benzofuran (B130515) family, a class of heterocyclic compounds characterized by a fused benzene (B151609) and furan (B31954) ring system. The benzofuran scaffold is of significant interest in organic and medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic pharmaceuticals. The introduction of an acetonitrile (B52724) group at the 2-position of the benzofuran ring creates a versatile chemical intermediate.
Historically, the synthesis of various organic chemicals, including nitrile compounds, has been documented for industrial and research purposes. While a specific detailed history of this compound's first synthesis is not extensively publicized, its inclusion in catalogues of synthetic organic chemicals dates back to the mid-20th century. Its significance in heterocyclic chemistry stems from the reactivity of the nitrile group and the benzofuran core, allowing for its use as a building block in the synthesis of more complex molecules. The cyanomethyl group is a valuable synthon in organic synthesis, as it can be converted into other functional groups such as carboxylic acids and amines.
Scope of Current Academic Inquiry
Current academic inquiry into this compound and its derivatives is primarily driven by their potential applications in medicinal chemistry and materials science. Researchers are actively exploring the synthesis of novel benzofuran-based compounds for various therapeutic targets. The benzofuran nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. nih.gov
Investigations into benzofuran derivatives have revealed a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and potential anti-Alzheimer's disease properties. nih.govnih.gov The acetonitrile moiety can play a crucial role in the molecular interactions of these derivatives with their biological targets. In materials science, the benzofuran core is being explored for the development of novel luminescent materials due to its electronic properties. researchgate.net
Detailed Research Findings
Synthesis and Reactions
The synthesis of this compound derivatives can be achieved through various organic reactions. One common method involves the Knoevenagel condensation. researchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an acetonitrile derivative, in the presence of a base.
For instance, the synthesis of related cyanostilbene derivatives featuring a benzofuran moiety has been reported, highlighting the utility of condensation reactions in forming C-C bonds and extending the conjugated system. researchgate.net The reactivity of the acetonitrile group allows for further chemical transformations, making this compound a valuable intermediate in the synthesis of a wide range of heterocyclic structures. Acetonitrile itself is a versatile reagent in organic synthesis, capable of participating in cyanomethylation reactions. mdpi.com
Physical and Chemical Properties
The physical and chemical properties of this compound are determined by its molecular structure, which combines an aromatic benzofuran ring system with a polar nitrile group. While specific experimental data for the parent compound is not widely available, computed properties for related derivatives can provide insights. The density of a chemical compound influences its behavior in various environments. itrcweb.org
Table 1: Computed Physical and Chemical Properties of a Related Benzofuranacetonitrile Derivative
| Property | Value |
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 187.099714038 Da |
| Topological Polar Surface Area | 33 Ų |
| Data sourced from PubChem for 2-(2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile. nih.gov |
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of organic compounds like this compound. The absorption and emission spectra of benzofuran derivatives are of particular interest due to their potential applications in materials science. researchgate.net
The spectroscopic properties of these compounds are influenced by their molecular structure, including the extent of conjugation and the presence of various substituents. Studies on benzofuranyl-derived flavylium (B80283) salts have shown that the benzofuran moiety contributes significantly to the electronic transitions observed in their absorption and fluorescence spectra. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental spectroscopic data and provide a deeper understanding of the electronic structure and properties of these molecules.
Applications in Medicinal Chemistry
The benzofuran scaffold is a key component in a multitude of compounds with diverse biological activities. nih.gov Derivatives of this compound are investigated for their potential as therapeutic agents.
Antimicrobial and Antifungal Agents: Benzofuran derivatives have shown promising activity against various bacterial and fungal strains. nih.gov The specific substitution pattern on the benzofuran ring and the nature of the functional groups are critical for their antimicrobial efficacy.
Anti-Alzheimer's Disease Agents: Researchers have synthesized and evaluated 2-arylbenzofuran derivatives as potential agents for the treatment of Alzheimer's disease. nih.gov These compounds have shown inhibitory activity against key enzymes implicated in the disease's progression, such as cholinesterases and β-secretase. nih.gov
Other Therapeutic Areas: The versatility of the benzofuran scaffold extends to other therapeutic areas, including anti-inflammatory, analgesic, and anticancer research. nih.govpcbiochemres.comsciencepublishinggroup.comrsc.org
Role in Materials Science
The electronic properties of the benzofuran ring system make it an attractive component for the design of novel organic materials. The incorporation of a benzofuran moiety into larger conjugated systems can lead to materials with interesting photophysical properties, such as fluorescence. researchgate.net
Research in this area focuses on synthesizing and characterizing benzofuran derivatives for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the emission properties by modifying the chemical structure of the benzofuran derivative is a key area of investigation. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzofuran-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDFHIHXJBHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742145 | |
| Record name | (2-Benzofuran-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-28-3 | |
| Record name | (2-Benzofuran-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzofuranacetonitrile and Its Analogues
Classical Synthetic Routes
Traditional methods for synthesizing the benzofuran (B130515) ring often rely on condensation reactions to form key carbon-carbon or carbon-oxygen bonds, followed by cyclization.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone reaction in organic synthesis used for carbon-carbon bond formation. sciensage.info It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bhu.ac.inyoutube.com For the synthesis of 2-benzofuranacetonitrile, a plausible route involves the condensation of salicylaldehyde (2-hydroxybenzaldehyde) with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, followed by intramolecular cyclization to form the benzofuran ring.
The reaction proceeds through the formation of a styryl intermediate which then undergoes an intramolecular nucleophilic attack from the hydroxyl group onto the nitrile or ester group, leading to the formation of the benzofuran ring. A related green chemistry approach describes the one-pot synthesis of 3-alkenyl benzofurans from 2-hydroxy chalcone and bromo acetonitrile (B52724), highlighting the utility of acetonitrile derivatives in forming benzofuran structures. researchgate.net
Table 1: Catalysts in Knoevenagel Condensation for Benzylidene Malononitrile Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amino-functionalized HKUST-1 | Ethanol | Room Temp | 10-30 min | >99 | nih.gov |
| Ammonium Acetate (B1210297) | Solvent-free (Sonication) | Room Temp | - | High | bhu.ac.in |
| L-Histidine/L-Arginine | Water | Room Temp | 5-8 min | 85-97 | sciensage.info |
| DABCO with Pyridinium Ionic Liquid | Water | 50 | 20-40 min | 83-99 | sciensage.info |
Condensation Reactions with 2-Coumaranone
2-Coumaranone, also known as benzofuran-2(3H)-one, is a versatile starting material for various synthetic pharmaceuticals. wikipedia.org Its structure is a lactone of (2-hydroxyphenyl)acetic acid. wikipedia.org The synthesis of 2-coumaranone itself can be achieved through multiple routes, including the intramolecular cyclization of 2-hydroxyphenylacetic acid. wikipedia.org A relevant industrial synthesis involves reacting o-chlorobenzyl chloride with sodium cyanide to produce o-chlorophenylacetonitrile, which is then hydrolyzed and cyclized. patsnap.com
Lactones like 2-coumaranone are susceptible to ring-opening by nucleophiles. wikipedia.org While direct condensation to form this compound is not commonly cited, the reactivity of the carbonyl group allows for various transformations. A hypothetical route could involve a condensation reaction with a suitable reagent, followed by dehydration and rearrangement to yield the desired exocyclic acetonitrile group.
Advanced Catalytic Approaches
Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods provide powerful alternatives to classical routes for constructing the benzofuran scaffold.
Transition Metal-Catalyzed Cyclizations (e.g., Ruthenium, Palladium, Copper)
Transition metals are widely employed to catalyze the intramolecular cyclization reactions that form the benzofuran ring.
Ruthenium (Ru): Ruthenium catalysts are effective for the C-H functionalization and dehydrative cyclization of phenols with diols or alkynes to yield substituted benzofurans. nih.govacs.orgthieme-connect.com A mild Ru(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes has been developed, which generates benzofurans in moderate to high yields without the need for an external oxidant. rsc.org This redox-neutral strategy enhances the atom economy of the synthesis. rsc.org
Palladium (Pd): Palladium catalysis is one of the most versatile tools for benzofuran synthesis. nih.govacs.org Common strategies include the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. nih.govacs.org Another powerful method is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids. nih.gov A particularly relevant approach is the one-pot synthesis of 2-arylbenzofurans via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, demonstrating a direct route from a nitrile-containing precursor. nih.gov Furthermore, palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles provides a pathway to functionalized 2-substituted benzofurans. unicatt.it
Copper (Cu): Copper catalysts offer a cost-effective and efficient means for benzofuran synthesis. nih.govacs.org Methods include the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org Copper can also mediate intramolecular dehydrogenative C–H/O–H coupling reactions to form the furan (B31954) ring, a process that proceeds via a radical pathway. rsc.org
Table 2: Comparison of Transition Metal-Catalyzed Benzofuran Syntheses
| Metal Catalyst | Co-Catalyst/Ligand | Reactants | Key Transformation | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | CsOAc | N-phenoxypivalamide, internal alkyne | Redox-neutral C-H functionalization | Moderate to High | rsc.org |
| Pd(OAc)₂ | bpy | 2-(2-formylphenoxy)acetonitriles, aryl boronic acid | C-C coupling and cyclization | - | nih.gov |
| (PPh₃)PdCl₂ | CuI | o-iodophenols, terminal alkynes | Sonogashira coupling & cyclization | Good to Excellent | nih.govacs.org |
| CuCl | DBU | Salicylaldehyde-derived Schiff bases, alkenes | Cyclization | 45-93 | nih.govacs.org |
| CuI | - | Phenols, alkynes | Aerobic oxidative cyclization | Good | rsc.org |
Hypervalent Iodine Reagents in Benzofuran Synthesis
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], have emerged as powerful, metal-free oxidants in organic synthesis. nih.govacs.org They are environmentally benign alternatives to heavy metals and are used to mediate oxidative cyclization reactions. acs.orgorganic-chemistry.org
In the context of benzofuran synthesis, these reagents facilitate the intramolecular oxidative cyclization of precursors like o-hydroxystilbenes to form 2-arylbenzofurans in good to excellent yields. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through an iodonium intermediate, which undergoes intramolecular cyclization followed by the elimination of iodobenzene. organic-chemistry.org This methodology offers a simple, economical, and metal-free pathway to the benzofuran core structure. organic-chemistry.orgresearchgate.net
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and utilize energy efficiently. These concepts are increasingly being applied to the synthesis of complex molecules like benzofurans.
Key green strategies in benzofuran synthesis include:
Use of Eco-Friendly Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or deep eutectic solvents (DES). nih.govacs.orgresearchgate.net
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of catalysts or employ non-toxic, metal-free reagents like hypervalent iodine compounds. organic-chemistry.orgjbiochemtech.com
Energy-Efficient Methods: Employing microwave irradiation or sonication to accelerate reaction rates and reduce energy consumption, often under solvent-free conditions. bhu.ac.in
One-Pot Syntheses: Designing tandem or domino reactions where multiple steps are carried out in a single reaction vessel, which minimizes waste and simplifies purification processes. nih.govnih.gov
Electrochemical Synthesis: Utilizing electrochemical methods can provide a non-catalyst, clean route to benzofuran derivatives in aqueous solutions. jbiochemtech.com
By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable.
Atom Economy and Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comibchem.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts. ibchem.comchemistry-teaching-resources.com This concept is distinct from percentage yield, which only measures the amount of product obtained relative to the theoretical maximum and provides no information about waste generation. rsc.orgrsc.org
Different classes of chemical reactions have inherently different atom economies.
Addition and Rearrangement Reactions: These are typically the most atom-economical, as all reactant atoms are incorporated into the final product. rsc.orgrsc.org A Diels-Alder reaction is an example of a potentially very atom-efficient process. primescholars.com
Substitution Reactions: These are less atom-economical as they always produce byproducts. rsc.org
Elimination Reactions: These are inherently atom-uneconomical because atoms are removed from a molecule to form waste products. chemistry-teaching-resources.com
In designing a synthesis for this compound or its analogues, selecting reaction types with high intrinsic atom economy is crucial for minimizing waste. For instance, a synthetic route that relies on addition or cyclization reactions would be preferable to one involving multiple substitution or elimination steps that generate stoichiometric byproducts.
Table 1: Illustrative Atom Economy for Different Reaction Types
| Reaction Type | General Equation | Atom Economy | Waste Generation |
|---|---|---|---|
| Addition | A + B → C | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |
| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |
Safer Solvents and Auxiliaries in Synthesis
The choice of solvents and auxiliary substances is a critical factor in the environmental impact of a synthetic process. Many traditional solvents are volatile, toxic, and derived from petrochemicals. Green chemistry promotes the use of safer alternatives that are less hazardous to human health and the environment. usc.eduwjpmr.com
Key strategies include:
Solvent Replacement: Replacing hazardous solvents with greener alternatives. For example, dichloromethane (DCM), a suspected carcinogen, can often be replaced with mixtures like ethyl acetate/heptane or ethyl acetate/ethanol. usc.edu Similarly, benzene (B151609), a known carcinogen, is commonly replaced with toluene. usc.edu
Bio-Based Solvents: Utilizing solvents derived from renewable biological sources, which can reduce reliance on fossil fuels and lower the carbon footprint. sigmaaldrich.com Examples include bio-based ethanol, 2-methyltetrahydrofuran (2-MeTHF), and pinacolone. sigmaaldrich.comnih.govrsc.org Research has shown that bio-derived solvents can be effective, and in some cases superior, replacements for traditional solvents like toluene and tetrahydrofuran (THF) in synthesizing polyesters. nih.govrsc.orgresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent where possible, which eliminates solvent-related waste and simplifies purification.
Table 2: Common Hazardous Solvents and Their Greener Alternatives
| Hazardous Solvent | Key Issues | Potential Greener Replacement(s) |
|---|---|---|
| Benzene | Carcinogen, hazardous air pollutant | Toluene |
| Chloroform | Suspected carcinogen, hazardous air pollutant | Dichloromethane (itself often replaced) |
| Dichloromethane (DCM) | Suspected carcinogen, hazardous air pollutant | Ethyl acetate/ethanol, Ethyl acetate/heptane, 2-MeTHF |
| 1,4-Dioxane | Suspected carcinogen, peroxide former | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether |
| Hexane | Neurotoxin | Heptane |
Data sourced from USC Environmental Health & Safety and Sigma-Aldrich. usc.edusigmaaldrich.com
Energy Efficiency in Synthetic Protocols
Two significant advancements in this area are:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for heating chemical reactions. Compared to conventional heating, it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. anton-paar.comijpsjournal.com This efficiency gain translates directly to lower energy consumption. anton-paar.com
Alternative Energy Sources: The use of renewable energy sources is being explored for chemical synthesis. For example, concentrated solar radiation (CSR) has been successfully used as an energy source for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential of solar energy to replace conventional, energy-intensive heating methods. rsc.org
Table 3: Comparison of Energy Sources in Chemical Synthesis
| Method | Typical Reaction Time | Energy Input | Advantages |
|---|---|---|---|
| Conventional Heating (Reflux) | Hours to Days | High | Widely available equipment |
| Microwave Irradiation | Minutes | Low to Moderate | Rapid heating, increased yields, shorter times. anton-paar.comijpsjournal.com |
| Concentrated Solar Radiation | Minutes to Hours | Renewable (Low operational cost) | Sustainable, eco-friendly. rsc.org |
Catalytic Synthesis Applications
Catalysts are substances that increase the rate of a reaction without being consumed themselves. The use of catalysts is a cornerstone of green chemistry because catalytic reactions are often more atom-economical and generate less waste than stoichiometric alternatives. rsc.org
In the synthesis of benzofurans and their analogues, various catalytic systems have been developed to improve efficiency and selectivity.
Palladium and Copper-Based Catalysts: Palladium and copper catalysts are widely used for constructing the benzofuran core. nih.gov For instance, Sonogashira coupling reactions, which can be catalyzed by both palladium and copper, are employed to form key C-C bonds in the synthesis of 2,3-disubstituted benzofurans. nih.govnih.gov
Acid Catalysis: Brønsted acids, such as acetic acid, can be used to catalyze the formation of the benzofuran ring from precursors like benzoquinones. nih.gov
Organocatalysis: The use of small organic molecules as catalysts is a growing field. For example, L-proline has been used as an organocatalyst in the multi-component synthesis of 2-aminothiophenes, a related heterocyclic system. nih.gov
The superiority of catalytic processes lies in their ability to be used in small amounts and often be recycled and reused, significantly reducing the waste associated with stoichiometric reagents. chemistry-teaching-resources.com
Table 4: Catalytic Systems in Benzofuran Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
|---|---|---|---|
| Palladium-based | Palladium-tetrakis(triphenylphosphine) | Aryl furanylation, Cyclization | High efficiency and versatility. nih.gov |
| Copper-based | Copper iodide (co-catalyst) | Sonogashira coupling, Cycloetherification | Cost-effective compared to palladium. nih.govresearchgate.net |
| Brønsted Acid | Acetic Acid | Cyclization | Readily available and inexpensive. nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a well-established technique that utilizes microwave energy to heat reactions. ijpsjournal.comresearchgate.net This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved reaction yields, and often higher product purity. anton-paar.comnih.gov
For the synthesis of benzofuran scaffolds, microwave irradiation has proven to be highly effective. A notable example is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The use of microwave heating in this Sonogashira-based protocol shortens reaction times and minimizes the formation of side products. nih.gov
Another study developed a microwave-assisted method for synthesizing benzofuran-3(2H)-ones, which provided rapid access to these important compounds in moderate to good yields (43% to 58%). semanticscholar.org This approach avoids the prolonged heating required in classical two-step methods. semanticscholar.org
Table 5: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Pyrimidinones | Conventional (Reflux) | 6–7 hours | 4–78% | Mojtahedi et al. ijpsjournal.com |
| Microwave-Assisted | 2–6 minutes | 53–81% | Mojtahedi et al. ijpsjournal.com | |
| Synthesis of 3,4-dihydropyrimidinones | Conventional Heating | 45–75 minutes | - | Singhal et al. ijpsjournal.com |
| Microwave-Assisted | 2 minutes | 88–98% | Singhal et al. ijpsjournal.com | |
| Synthesis of 2,3-disubstituted benzofurans | Conventional Methods | (Implied longer) | Good | - |
Chemical Reactivity and Reaction Mechanisms of 2 Benzofuranacetonitrile
Electrophilic and Nucleophilic Reactions of the Nitrile Group
The nitrile group (—C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgpressbooks.pubopenstax.org This characteristic is central to many of its key reactions. Conversely, the nitrogen atom's lone pair of electrons allows the nitrile group to act as a nucleophile in certain contexts. chemistrysteps.com
Nucleophilic Reactions:
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions to yield 2-benzofuranacetic acid. libretexts.orgopenstax.org This reaction proceeds through a 2-benzofuranacetamide intermediate. libretexts.orgchemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. pressbooks.pub Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the carbon's electrophilicity, facilitating an attack by water. chemistrysteps.com
Reduction: Treatment with strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), reduces the nitrile to a primary amine, 2-(benzofuran-2-yl)ethanamine. openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.orglibretexts.org Subsequent protonation with water yields the amine. libretexts.org Using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) can selectively produce the corresponding aldehyde. chemistrysteps.comlibretexts.org
Reaction with Organometallic Reagents: Organometallic compounds, such as Grignard and organolithium reagents, readily add to the nitrile group. chemistrysteps.com The reaction involves the nucleophilic attack of the organometallic's carbanion on the nitrile carbon, forming an intermediate imine salt. libretexts.org Subsequent hydrolysis of this salt yields a ketone. libretexts.orglibretexts.org
Electrophilic Reactions:
Ritter Reaction: The nitrile group can act as a nucleophile via its nitrogen lone pair. chemistrysteps.com In the Ritter reaction, it attacks a carbocation (generated from an alcohol or alkene in strong acid), leading to an N-substituted amide after hydration. chemistrysteps.com
The following table summarizes the primary transformations of the nitrile group in 2-Benzofuranacetonitrile.
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Reduction | 1. DIBAL-H 2. H₂O | Aldehyde |
| Organometallic Addition | 1. R-MgBr or R-Li 2. H₃O⁺ | Ketone |
Reactions Involving the Benzofuran (B130515) Moiety
The benzofuran ring system is an electron-rich aromatic structure that readily engages in several types of reactions, particularly electrophilic substitutions and transformations involving the furan (B31954) ring's double bond.
Electrophilic Aromatic Substitution: The benzofuran ring is activated towards electrophilic attack, with the C3 position being a likely site for substitution, given that the C2 position is already substituted. Reactions such as nitration and halogenation can be achieved, typically requiring specific reagents to introduce nitro (—NO₂) or halogen groups onto the aromatic frame. researchgate.netmasterorganicchemistry.com
Acidity of α-Protons: The methylene (B1212753) (—CH₂—) protons adjacent to both the benzofuran ring and the nitrile group are significantly acidic. They can be removed by a strong base (like n-BuLi) to generate a resonance-stabilized carbanion, often referred to as a nitrile anion. researchgate.netencyclopedia.pub This anion is a potent nucleophile, capable of reacting with a variety of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. encyclopedia.pub
Reduction of the Furan Ring: The C2-C3 double bond within the furan portion of the molecule can be selectively reduced. researchgate.net Catalytic hydrogenation, for example, can convert the benzofuran moiety into a 2,3-dihydrobenzofuran (B1216630) structure. researchgate.net
Oxidation: The electron-rich C2-C3 double bond is also susceptible to oxidation. researchgate.net Photooxygenation, for instance, can lead to the formation of an unstable dioxetane intermediate which may subsequently rearrange to other products. researchgate.net
The table below outlines key reactions targeting the benzofuran moiety.
| Reaction Type | Position(s) of Reactivity | Typical Reagent(s) | Result |
| Electrophilic Substitution | C3, Benzene (B151609) Ring | HNO₃/H₂SO₄ (Nitration) | Introduction of new substituents |
| Deprotonation | α-Carbon (—CH₂—) | n-BuLi, LDA | Formation of a nucleophilic anion |
| Reduction | C2-C3 Double Bond | H₂, Pd/C | Saturation of the furan ring |
| Oxidation | C2-C3 Double Bond | ¹O₂ (Photooxygenation) | Ring-opening or rearrangement |
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
Cycloaddition reactions offer a powerful method for constructing cyclic structures. The C2-C3 double bond of the benzofuran ring in this compound is a potential participant in such transformations, particularly under photochemical conditions. researchgate.net
[2+2] Photocycloaddition: This class of reactions involves the union of two unsaturated molecules under the influence of ultraviolet light to form a four-membered ring. libretexts.org The benzofuran ring system is known to undergo photochemical cycloaddition across its C2-C3 double bond. researchgate.net For example, the irradiation of benzofurans in the presence of alkenes can yield cyclobutane-fused products. researchgate.netjcu.edu.au These reactions often proceed through an electronically excited state of the benzofuran moiety. libretexts.org While direct studies on this compound may be limited, related systems like 2-vinylbenzofurans readily participate in [2+2] cycloadditions. researchgate.net
[4+2] Cycloaddition (Diels-Alder Type): Although the furan ring can act as a 4π-electron component (a diene) in Diels-Alder reactions, this reactivity is diminished in benzofurans due to the aromatic stabilization of the fused benzene ring. However, under certain conditions, particularly in intramolecular variants or with highly reactive dienophiles, this reaction pathway can be possible. Some substituted benzofurans, like 2-vinylbenzofurans, have been shown to undergo [4+2] cycloadditions. researchgate.net
Mechanistic Investigations of Key Transformations
Understanding the step-by-step pathways, or mechanisms, of these reactions is crucial for predicting outcomes and optimizing conditions.
Mechanism of Nitrile Hydrolysis: As previously mentioned, the hydrolysis mechanism is well-documented. The base-catalyzed pathway involves the formation of an imine anion intermediate after the initial nucleophilic attack by OH⁻. pressbooks.pub This is followed by protonation to a hydroxy imine, which tautomerizes to the more stable amide. pressbooks.pub The amide is then further hydrolyzed to a carboxylate. libretexts.orgpressbooks.pub The acid-catalyzed mechanism begins with protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium ion that is readily attacked by water. chemistrysteps.com A series of proton transfers leads to a protonated amide, which upon deprotonation gives the neutral amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.org
Mechanism of Nitrile Reduction with Hydrides: In the reduction with LiAlH₄, the first step is the nucleophilic transfer of a hydride from the AlH₄⁻ ion to the electrophilic nitrile carbon. openstax.orglibretexts.org This forms an imine anion, which is stabilized by complexation with an aluminum species. openstax.org A second hydride transfer occurs, yielding a dianion. openstax.org This dianion is then protonated during the aqueous workup to give the final primary amine. libretexts.org When DIBAL-H is used, its bulky nature and single hydride available for transfer typically halt the reaction after the first addition, forming an imine-aluminum complex. libretexts.org Acidic workup hydrolyzes this intermediate to an aldehyde. libretexts.org
Mechanism of Photocycloaddition: Photochemical [2+2] cycloadditions are pericyclic reactions that are typically forbidden under thermal conditions but allowed under photochemical activation. youtube.com The reaction proceeds via the electronic excitation of one of the reacting partners (in this case, likely the benzofuran) to a singlet or triplet excited state upon absorption of UV light. researchgate.net This excited state then interacts with the ground state of the other reactant (e.g., an alkene) to form the cyclobutane (B1203170) ring in a concerted or stepwise fashion. libretexts.orgyoutube.com In some cases, particularly with sensitizers, the mechanism can involve a photoinduced electron transfer, leading to radical ion intermediates that subsequently combine. researchgate.net
Derivatization Strategies and Analogue Synthesis
Functionalization of the Nitrile Group
The nitrile group of 2-Benzofuranacetonitrile is a key handle for a variety of chemical transformations, allowing for its conversion into other valuable functional groups. researchgate.net These reactions significantly expand the synthetic utility of this scaffold.
Reduction to Amines:
The reduction of the nitrile group to a primary amine is a fundamental transformation that opens the door to a wide range of further derivatization. This conversion is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The resulting 2-(benzofuran-2-yl)ethanamine is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. The general scheme for this reduction is depicted below:
Reaction: this compound → 2-(Benzofuran-2-yl)ethanamine
Reagent: Lithium Aluminum Hydride (LiAlH₄)
Product: A primary amine derivative.
Reductive amination of aldehydes and ketones with the synthesized amine can lead to the formation of secondary and tertiary amines, further diversifying the accessible molecular space. youtube.comyoutube.comlibretexts.orgyoutube.com
Hydrolysis to Carboxylic Acids:
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(benzofuran-2-yl)acetic acid. libretexts.orgweebly.comchemistrysteps.comchemguide.co.uk This reaction typically requires heating under reflux. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. chemistrysteps.comchemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the nitrile carbon. weebly.comchemistrysteps.com The resulting carboxylic acid is a versatile precursor for the synthesis of esters, amides, and acid chlorides. nih.gov
| Reaction Type | Reagents | Product |
| Acid Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-(Benzofuran-2-yl)acetic acid |
| Base Hydrolysis | NaOH or KOH, Heat, followed by acid workup | 2-(Benzofuran-2-yl)acetic acid |
Cycloaddition Reactions:
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, leading to the formation of various heterocyclic rings. researchgate.net For instance, [3+2] cycloadditions with azides can yield tetrazole derivatives. These reactions significantly increase the structural complexity and potential biological activity of the resulting molecules. While specific examples for this compound are not abundant in the literature, the general reactivity of nitriles suggests this is a feasible and promising area for exploration. wikipedia.orglibretexts.orglibretexts.org
Substitutions on the Benzofuran (B130515) Ring System
The benzofuran ring of this compound is amenable to substitution reactions, allowing for the introduction of various functional groups at different positions. These substitutions can be broadly categorized into electrophilic and nucleophilic aromatic substitutions.
Electrophilic Aromatic Substitution:
The benzofuran ring is generally susceptible to electrophilic attack. The outcome of such reactions is directed by the existing substituents. The furan (B31954) ring is typically more reactive towards electrophiles than the benzene (B151609) ring. The cyanomethyl group at the C2 position is an electron-withdrawing group, which can influence the regioselectivity of the substitution. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The precise conditions and the resulting substitution patterns depend on the specific electrophile and reaction conditions employed. libretexts.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com For instance, the introduction of a nitro group onto the benzene portion of the benzofuran ring can facilitate the displacement of a suitably positioned leaving group (e.g., a halide) by a nucleophile. libretexts.orglibretexts.org The position of the electron-withdrawing group relative to the leaving group is crucial for the reaction to proceed efficiently. libretexts.org
| Substitution Type | General Reactants | Key Considerations |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) | Regioselectivity influenced by existing substituents. |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂N⁻), Activated Substrate | Requires strong electron-withdrawing groups on the ring. |
Design and Synthesis of Fused Heterocyclic Systems Containing the this compound Scaffold
The versatile reactivity of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. These fused systems often exhibit interesting pharmacological properties.
Synthesis of Furo[2,3-b]pyridines:
The synthesis of furo[2,3-b]pyridines can be achieved through various strategies, some of which can be adapted to utilize this compound or its derivatives. nih.gov One approach involves the construction of a pyridine (B92270) ring onto the furan moiety of the benzofuran core. This can be accomplished through reactions that utilize the reactivity of the C2 and C3 positions of the benzofuran ring. While direct synthesis from this compound might require multi-step sequences, its derivatives, such as the corresponding β-ketoester, could serve as key intermediates. mdpi.com
Synthesis of Benzofuro[2,3-d]pyrimidines:
The synthesis of pyrimidine (B1678525) rings fused to the benzofuran core is another important strategy for creating novel heterocyclic compounds. nih.gov For example, 2-amino-3-cyanobenzofurans can be used as precursors to construct the pyrimidine ring. ajol.info By analogy, derivatives of this compound, such as those with an amino group at the C3 position, could be valuable starting materials for the synthesis of benzofuro[2,3-d]pyrimidines. mdpi.comencyclopedia.pub The reaction of such intermediates with reagents like formamidine (B1211174) acetate (B1210297) can lead to the formation of the fused pyrimidine ring. ajol.info
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound and its derivatives is intrinsically linked to their electronic and steric properties. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the chemical behavior of novel analogues.
Electronic Effects of Substituents:
Substituents on the benzofuran ring can significantly influence the reactivity of both the ring and the acetonitrile (B52724) side chain. Electron-donating groups (EDGs) on the benzene ring increase the electron density of the entire benzofuran system, making it more susceptible to electrophilic attack. libretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic attack. libretexts.orglibretexts.org
The electronic nature of substituents also affects the acidity of the α-protons of the acetonitrile group. Electron-withdrawing groups on the benzofuran ring can increase the acidity of these protons, facilitating their removal by a base and the subsequent generation of a carbanion for further reactions.
Steric Effects:
The steric hindrance posed by substituents on the benzofuran ring can influence the regioselectivity of reactions. For example, bulky substituents at the C3 position may hinder the approach of reagents to the C2 position and the acetonitrile side chain. Similarly, substituents on the benzene ring can influence the accessibility of adjacent positions. Careful consideration of these steric factors is essential for planning successful synthetic transformations.
A summary of the influence of substituents on reactivity is presented in the table below:
| Substituent Type | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution | Effect on α-Proton Acidity |
| Electron-Donating Group (EDG) | Activating | Deactivating | Decreases |
| Electron-Withdrawing Group (EWG) | Deactivating | Activating | Increases |
Spectroscopic Characterization of 2 Benzofuranacetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Benzofuranacetonitrile, ¹H and ¹³C NMR provide definitive information on the arrangement of hydrogen and carbon atoms.
¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the benzofuran (B130515) ring system and the methylene (B1212753) protons of the acetonitrile (B52724) side chain. The aromatic protons typically appear in the downfield region (δ 7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of the protons at positions 4, 5, 6, and 7 allow for their unambiguous assignment. The proton at position 3 of the furan (B31954) ring generally appears as a singlet at a higher field compared to the benzene (B151609) ring protons. The methylene protons (-CH₂CN) are expected to produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm, influenced by the adjacent benzofuran ring and the electron-withdrawing nitrile group. oregonstate.edu
Interactive Table: Representative ¹H NMR Chemical Shifts (δ) for a this compound Skeleton Predicted values based on typical shifts for benzofuran derivatives. The exact values can vary based on solvent and substitution.
| Proton Position | Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~6.8 | Singlet (s) | Proton on the furan ring. |
| H-4, H-5, H-6, H-7 | 7.0 - 7.8 | Multiplet (m) | Aromatic protons on the benzene ring. |
| -CH₂CN | ~3.9 | Singlet (s) | Methylene protons of the acetonitrile group. |
¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. Aromatic and heterocyclic carbons resonate in the downfield region (δ 110-160 ppm). libretexts.org The carbon of the nitrile group (C≡N) is characteristically found further downfield, often around δ 115-120 ppm. The methylene carbon (-CH₂CN) appears at a much higher field. Quaternary carbons, such as C2, C3a, and C7a of the benzofuran ring, typically show signals of lower intensity. uobasrah.edu.iq
Interactive Table: Representative ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on known data for benzofuran and nitrile compounds. libretexts.orgresearchgate.net
| Carbon Position | Chemical Shift (ppm) | Notes |
| -CH₂CN | ~25 | Methylene carbon. |
| C≡N | ~117 | Nitrile carbon. |
| C-3 | ~105 | Furan ring carbon. |
| C-4, C-5, C-6, C-7 | 110 - 130 | Benzene ring carbons. |
| C-3a, C-7a | 125 - 155 | Bridgehead quaternary carbons. |
| C-2 | ~150 | Furan ring carbon attached to the side chain. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.
Infrared (IR) Spectroscopy The IR spectrum is dominated by a few highly characteristic absorption bands. The most definitive feature for this compound is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2260 cm⁻¹ region. spectroscopyonline.com For aromatic nitriles, conjugation can shift this band to a slightly lower wavenumber (2220-2240 cm⁻¹). spectroscopyonline.com Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methylene group (~2900 cm⁻¹), C=C stretching vibrations of the aromatic and furan rings (1450-1600 cm⁻¹), and the C-O-C stretching of the furan ring (1000-1250 cm⁻¹). nih.govchemicalbook.com
Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The C≡N stretch is also observable in the Raman spectrum, though its intensity can be variable. Aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, providing a useful fingerprint for the benzofuran core. nih.govresearchgate.net The symmetric C-H stretching vibrations also produce characteristic Raman bands.
Interactive Table: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |
| C≡N Stretch | IR, Raman | 2220 - 2240 | Strong (IR), Variable (Raman) |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch | IR | 1000 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by the benzofuran chromophore, a conjugated system that absorbs light in the ultraviolet region. The absorption bands arise from π → π* transitions. Extending the conjugation of the chromophore, for instance by adding substituents, typically results in a bathochromic shift (a shift to longer wavelengths). chemicalpapers.comutoronto.ca The spectrum of this compound is expected to show strong absorption maxima (λmax) below 300 nm, consistent with the electronic structure of the benzofuran ring system. chemicalpapers.commsu.edu
Interactive Table: Expected UV-Vis Absorption Maxima for this compound Data based on spectra of related benzofuran and furanonitrile derivatives. chemicalpapers.commasterorganicchemistry.com
| Solvent | λmax (nm) | Associated Transition |
| Ethanol | ~250 - 290 | π → π |
| Hexane | ~245 - 285 | π → π |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. Under electron ionization (EI), this compound would first form a molecular ion (M⁺·).
The fragmentation of benzofuran derivatives is well-documented. core.ac.ukbenthamopen.com A common initial fragmentation step is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. The primary fragmentation pathway for this compound would involve the cleavage of the bond between the benzofuran ring and the acetonitrile side chain. This can lead to the formation of a stable benzofuranylmethyl cation. Subsequent fragmentation of the benzofuran ring itself can occur, often initiated by the loss of carbon monoxide (CO), a characteristic fragmentation for furan-containing rings. benthamopen.comcdnsciencepub.com
Interactive Table: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 157 | [M]⁺· (Molecular Ion) | Ionization of the parent molecule. |
| 156 | [M-H]⁺ | Loss of a hydrogen radical. |
| 117 | [C₈H₅O]⁺ | Cleavage of the CH₂CN group. |
| 116 | [C₈H₄O]⁺· | Loss of HCN from the [M-H]⁺ ion. |
| 89 | [C₇H₅]⁺ | Loss of CO from the [C₈H₅O]⁺ fragment. |
Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR), Magnetic Circular Dichroism (MCD))
Electron Paramagnetic Resonance (EPR) Spectroscopy Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as free radicals or transition metal complexes. unibo.itnih.gov this compound, in its neutral ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.
However, EPR spectroscopy would be a critical tool for studying radical derivatives of this compound. researchgate.net For example, the radical cation or radical anion of the molecule could be generated chemically or electrochemically. The resulting EPR spectrum would provide information on the distribution of the unpaired electron's spin density across the molecule through the analysis of g-factors and hyperfine coupling constants with magnetic nuclei (¹H). rsc.org Studies on related dibenzofuran (B1670420) radical cations have shown that spin density is often localized on specific positions of the aromatic system. rsc.org
Magnetic Circular Dichroism (MCD) Spectroscopy Magnetic Circular Dichroism (MCD) is a technique that measures the difference in absorption of left and right circularly polarized light as it passes through a sample in a magnetic field. wpmucdn.com MCD provides more detailed information on the electronic transitions observed in UV-Vis spectroscopy. rsc.org It can be used to determine the symmetry of ground and excited electronic states and to resolve overlapping absorption bands. rsc.org
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab initio)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing insights into molecular geometry, orbital energies, and electron distribution.
For heterocyclic molecules like 2-Benzofuranacetonitrile, DFT methods, particularly using hybrid functionals such as B3LYP, have been shown to provide a good balance of accuracy and computational cost. aip.org These calculations are typically paired with basis sets like 6-311+G(d,p) to accurately describe the electronic structure. aip.orgrsc.org Such studies on related benzofuran (B130515) derivatives have successfully determined optimized geometries, including bond lengths and angles, which often show good agreement with experimental data where available. physchemres.org
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions. physchemres.org
Table 1: Illustrative Electronic Properties of this compound from DFT Calculations
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | -552 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 4.5 Debye |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov
For a small aromatic molecule like this compound, MD simulations can be employed to understand its behavior in different solvents or its interaction with biological macromolecules like proteins or nucleic acids. A typical simulation involves:
System Setup : Placing the molecule in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions. youtube.com
Force Field Application : Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
Equilibration : Allowing the system to relax to a stable temperature and pressure.
Production Run : Running the simulation for a specific duration (nanoseconds to microseconds) to collect trajectory data. nih.gov
Analysis of the resulting trajectory can reveal information about the molecule's flexibility, preferred conformations, and the formation of intermolecular interactions such as hydrogen bonds or π-stacking with other molecules. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and reaction products, as well as calculate the associated activation energies. ucr.edu
For this compound, theoretical studies can explore various potential reactions. The nitrile group, for instance, is known to undergo hydrolysis to form an amide or carboxylic acid. researchgate.net Computational methods, particularly DFT, can model the step-by-step mechanism of such transformations, including the role of catalysts (acid or base) and solvent molecules. nih.gov The reaction of the nitrile group with nucleophiles, such as thiols (e.g., cysteine residues in enzymes), is another area of interest, especially in drug discovery, where nitriles can act as covalent warheads. nih.gov
DFT calculations can determine the Gibbs free energy profiles for proposed reaction pathways. pku.edu.cn For example, in the reaction of nitriles with a nucleophile, a concerted mechanism where the nucleophilic attack and a proton transfer occur simultaneously can be compared against a stepwise pathway. nih.gov Such studies provide a theoretical foundation for understanding reaction kinetics and selectivity. rsc.org
Prediction of Spectroscopic Properties
Computational quantum chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy : DFT calculations are widely used to predict infrared (IR) and Raman spectra. tandfonline.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. Theoretical spectra for benzofuran derivatives, calculated at levels like B3LYP/6-311++G(d,p), have shown high correlation with experimental FT-IR and FT-Raman data. rsc.org
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N stretch | 2255 | 2250 |
| C=C aromatic stretch | 1610 | 1605 |
| C-O-C stretch | 1250 | 1245 |
| C-H bend (out-of-plane) | 885 | 880 |
NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. semanticscholar.org These calculations provide theoretical chemical shifts that, when compared with experimental values, can aid in the structural assignment of complex molecules. rsc.org
Electronic Spectroscopy : Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org These calculations can help assign the absorption bands observed experimentally to specific molecular orbital transitions (e.g., π→π*).
Conformational Analysis and Molecular Recognition
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility.
Conformational Analysis : This involves identifying the stable conformations (rotamers) of a molecule and determining the energy barriers to rotation around single bonds. For this compound, a key degree of freedom is the rotation around the C2-Cα bond connecting the benzofuran ring to the acetonitrile (B52724) group. Computational methods can generate a potential energy scan by systematically rotating this bond to identify the lowest-energy (most stable) conformers and the transition states between them. Studies on related benzofuran-stilbene hybrids have used DFT to explore the potential energy surfaces related to dihedral angles to find the most stable orientations. rsc.org
Molecular Recognition : This area explores how this compound interacts with other molecules, particularly biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. These simulations use scoring functions to estimate the binding affinity. The electronic properties calculated via DFT, such as the molecular electrostatic potential (MEP), are crucial for understanding the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that govern molecular recognition. nih.gov
Quantum Chemical Studies of Reactivity
Quantum chemical calculations provide a range of descriptors that quantify and predict the chemical reactivity of a molecule. mdpi.com These descriptors are often derived from Conceptual DFT. mdpi.com
Local Reactivity Descriptors : These indices predict which atoms or regions within the molecule are most likely to participate in a chemical reaction. The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. aip.org Fukui functions are another powerful tool that quantifies the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic and electrophilic attack. nih.gov Such analyses are crucial for rationalizing observed regioselectivity in chemical reactions.
Table 3: Global Reactivity Descriptors in Conceptual DFT
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high polarizability and reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |
These computational approaches provide a comprehensive theoretical framework for investigating the structure, properties, and reactivity of this compound, guiding experimental work and enabling rational molecular design. nih.gov
Applications of 2 Benzofuranacetonitrile As a Synthetic Building Block
Utilization in Heterocyclic Chemistry
The structure of 2-benzofuranacetonitrile serves as a versatile scaffold for the synthesis of a wide array of other heterocyclic compounds. The nitrile group and the adjacent methylene (B1212753) protons provide key points of reactivity for cyclization and condensation reactions.
Researchers have utilized derivatives of this compound to construct various nitrogen- and sulfur-containing heterocycles. For instance, 3-(benzofuran-2-yl)-3-oxopropanenitrile, a closely related derivative, can be reacted with hydrazonoyl halides to yield pyrazole (B372694) derivatives. Similarly, reactions with phenyl isothiocyanate followed by treatment with reagents like ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850) can produce substituted thiophene (B33073) and thiazole (B1198619) systems. The benzofuran (B130515) moiety is retained in the final product, allowing for the creation of fused or linked bi-heterocyclic structures.
Furthermore, the benzofuran core itself can be a precursor to more complex fused systems. In one notable synthesis, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were prepared. This was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, demonstrating the direct incorporation of the benzofuran structure into a polycyclic aromatic system. The nitrile functional group is recognized as a crucial precursor for nitrogen-containing heterocycles, underscoring the synthetic potential of this compound. alfa-chemistry.com
| Starting Benzofuran Derivative | Reagent(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Hydrazonoyl halides | Pyrazoles | Cyclocondensation |
| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Phenyl isothiocyanate, Chloroacetonitrile | Thiazoles | Cyclocondensation |
| Substituted Salicylaldehydes | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | One-pot condensation/cyclization |
Synthesis of Complex Organic Molecules
As a fundamental building block, this compound provides a ready-made benzofuran core, which is a common motif in many biologically active and complex organic molecules. skku.edu Organic building blocks are essential functionalized molecules that enable the bottom-up assembly of sophisticated molecular architectures. skku.edu
The utility of the benzofuran scaffold is evident in the synthesis of potential therapeutic agents. For example, novel 2-aroyl benzofuran-based hydroxamic acids have been synthesized as potential antimicrotubule agents. researchgate.net This work involved introducing a N-hydroxyacrylamide or a N-hydroxypropiolamide group at the 5-position of a 2-aroylbenzo[b]furan skeleton, leading to compounds with significant antiproliferative activity against various cancer cell lines. researchgate.net Although not starting directly from this compound, this highlights the importance of the substituted benzofuran core in the design of complex, biologically relevant molecules. The synthesis of these intricate structures relies on the strategic functionalization of the core benzofuran ring system.
Role in Cascade and Multicomponent Reactions
The benzofuran framework is actively employed in cascade and multicomponent reactions, which are highly efficient processes that form multiple chemical bonds in a single operation, minimizing waste and synthetic steps.
A notable example is the development of a cascade reaction for the synthesis of 2-benzofuran-2-ylacetamides. acs.org This process starts with 1-(2-allyloxyaryl)-2-yn-1-ols and amines, proceeding through a sequential catalytic cycle involving two different oxidation states of palladium. The reaction first involves a Pd(0)-catalyzed deallylation to form a free phenol, which then undergoes a Pd(II)-catalyzed aminocarbonylative heterocyclization to yield the final 2-benzofuran-2-ylacetamide product. acs.org
| Starting Material(s) | Catalyst/Conditions | Key Reaction Steps | Final Product |
|---|---|---|---|
| 1-(2-allyloxyaryl)-2-yn-1-ols, Amines, CO | PdI₂ / PPh₃ / KI | Pd(0)-catalyzed aminodeallylation; Pd(II)-catalyzed aminocarbonylative heterocyclization | 2-Benzofuran-2-ylacetamides |
| 2-Allylphenol (B1664045) derivatives, α-iodo sulfones | Visible Light (metal-free) | Photochemical generation of radical species; Tandem atom transfer radical addition (ATRA); Intramolecular nucleophilic substitution (SN) | Sulfone-containing 2,3-dihydrobenzofurans |
Development of Novel Organic Materials
The rigid, planar, and electron-rich nature of the benzofuran ring system makes it an attractive component for the development of novel organic materials with applications in electronics and polymer science.
Benzofuran derivatives are utilized in the synthesis of various polymers, including polyamides, polyarylates, and polybenzimidazoles. nih.govresearchgate.net The incorporation of the benzofuro–benzofuran structure into the main chain of these polymers can enhance their thermal stability. researchgate.net Furthermore, the cationic polymerization of benzofuran itself can produce rigid polymers with high glass-transition temperatures and optical transparency, making them suitable for applications as thermoplastics. acs.org
In the field of organic electronics, the stability and light-emitting properties of benzofuran derivatives make them excellent candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.com These compounds can exhibit good carrier mobility and high thermal stability, which are crucial for the performance and longevity of electronic devices. alfa-chemistry.comresearchgate.net For instance, benzofuran can be combined with other heterocyclic systems like benzothiazole (B30560) and benzimidazole (B57391) to design ambipolar semiconductor materials suitable for air-stable transistors. alfa-chemistry.com In OLEDs, benzofuran-containing molecules have been explored as components of host materials and emitters, contributing to high efficiency and specific color coordinates in the final devices. skku.edursc.org The ability to functionalize the benzofuran core allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of advanced organic materials. nbinno.com
Pharmacological and Biological Activity Research in Vitro Studies
Antimicrobial Activity Investigations (In Vitro)
Derivatives of the benzofuran (B130515) nucleus have been evaluated for their efficacy against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial activity is often contingent on the nature and position of substituents on the benzofuran ring.
Several studies have demonstrated that substitutions at the C-2, C-3, and C-6 positions can significantly influence antibacterial and antifungal potency. For instance, certain 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives have shown a broad spectrum of activity. nih.gov One such compound exhibited notable potency against the fungal pathogens Candida albicans and Candida krusei with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL. nih.gov
Other research has identified aza-benzofuran derivatives with moderate antibacterial activity against Salmonella typhimurium (MIC = 12.5 µg/mL), Escherichia coli (MIC = 25 µg/mL), and Staphylococcus aureus (MIC = 12.5 µg/mL). mdpi.com In the same study, oxa-benzofuran derivatives displayed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values as low as 12.5 µg/mL. mdpi.com Furthermore, certain ketoxime derivatives have demonstrated potent and specific activity against C. albicans ATCC 10231, while one derivative was found to be the most active against S. aureus ATCC 6538. nih.gov
| Compound Class | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |
| Aza-benzofuran derivative (Compound 1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |
| Aza-benzofuran derivative (Compound 1) | Escherichia coli | 25 µg/mL | mdpi.com |
| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum | 12.5 µg/mL | mdpi.com |
| Oxa-benzofuran derivative (Compound 6) | Colletotrichum musae | 12.5 µg/mL | mdpi.com |
| 2-(substituted)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida albicans | 31.25 µg/mL | nih.gov |
| 2-(substituted)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei | 31.25 µg/mL | nih.gov |
Antimalarial Activity Assessment (In Vitro)
The benzofuran scaffold has been a template for the development of novel antimalarial agents, particularly against the deadliest species, Plasmodium falciparum. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones has been extensively studied for activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite.
The research revealed that the substitution pattern on both the benzofuranone core and the attached nitroheteroaryl group is critical for potency. For example, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone showed the highest activity against the 3D7 strain with a 50% inhibitory concentration (IC50) of 0.28 µM. nih.govmalariaworld.org In contrast, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone was exceptionally potent against the resistant K1 strain, with an IC50 value of 0.654 nM. nih.govmalariaworld.org These findings highlight the potential of 2-substituted benzofuran structures to overcome drug resistance mechanisms in malaria parasites.
| Compound Name | P. falciparum Strain | Activity (IC50) | Source |
|---|---|---|---|
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 (sensitive) | 0.28 µM | nih.govmalariaworld.org |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | K1 (resistant) | 0.654 nM | nih.govmalariaworld.org |
| 5-iodo-substituted benzofuranone (9c) | 3D7 (sensitive) | 0.93 µM | nih.gov |
| 5-iodo-substituted benzofuranone (9c) | K1 (resistant) | 6.53 µM | nih.gov |
| Chloroquine (Reference) | 3D7 (sensitive) | 3.13 nM | nih.govmalariaworld.org |
| Chloroquine (Reference) | K1 (resistant) | 206.3 nM | nih.govmalariaworld.org |
Antitumor Activity Research (In Vitro)
Benzofuran derivatives, especially those with substitutions at the C-2 position, have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. nih.gov The antiproliferative effects are often potent and selective, making this scaffold a promising starting point for the development of new anticancer drugs.
For example, a series of 2-pyrazolyl benzofuran derivatives was tested against HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC3 (prostate) cancer cell lines, with some compounds showing strong cytotoxicity with IC50 values in the range of 3.96-5.49 µg/mL. ekb.eg In another study, a benzofuran-2-carboxamide derivative demonstrated high potency against HCT-116, HeLa (cervical), and A549 (lung) cell lines with IC50 values of 0.87, 0.73, and 0.57 µM, respectively. nih.gov Similarly, certain 2-bromoacetylbenzofuran derivatives were synthesized and tested against the human liver carcinoma cell line (HEPG2), with the most active compound showing an IC50 of 12.4 µg/mL. researchgate.net
| Compound Class/Name | Cell Line | Cancer Type | Activity (IC50) | Source |
|---|---|---|---|---|
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 | Colon | 0.87 µM | nih.gov |
| Benzofuran-2-carboxamide derivative (50g) | HeLa | Cervical | 0.73 µM | nih.gov |
| Benzofuran-2-carboxamide derivative (50g) | A549 | Lung | 0.57 µM | nih.gov |
| 2-Pyrazolyl benzofuran derivative (Compound 13) | HePG-2 | Liver | 3.96 µg/mL | ekb.eg |
| 2-Pyrazolyl benzofuran derivative (Compound 18) | MCF-7 | Breast | 4.21 µg/mL | ekb.eg |
| 2-Bromoacetylbenzofuran derivative (3f) | HEPG2 | Liver | 12.4 µg/mL | researchgate.net |
| Benzofuran-isatin carbohydrazide (23d) | SW-620 | Colorectal | 6.5 µM | nih.gov |
Mechanism of Action Studies (Non-clinical)
Non-clinical studies have begun to elucidate the mechanisms through which benzofuran derivatives exert their biological effects. These mechanisms are diverse and appear to be specific to the compound's structure and its therapeutic application.
Antitumor Mechanisms: Several benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in various cancer cell lines. tandfonline.comrsc.org Specific molecular mechanisms identified include the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and arrests the cell cycle in the G2/M phase. rsc.org Other derivatives function by inhibiting key signaling pathways involved in cancer progression, such as the Hypoxia-Inducible Factor-1 (HIF-1) pathway or the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. nih.govtandfonline.com
Antimalarial Mechanisms: For antimalarial (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, a primary mechanism of action is the inhibition of β-hematin formation. nih.govmalariaworld.orgbohrium.com During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). By inhibiting this process, the benzofuranone derivatives cause a buildup of toxic heme, leading to parasite death. nih.gov
Antileishmanial Mechanisms: In studies on the related parasite Leishmania, certain nitro-substituted benzofuranone analogs are bioactivated by parasitic nitroreductases (NTR1 and NTR2). This bioactivation is thought to produce cytotoxic nitroso and hydroxylamine metabolites that are lethal to the parasite. nih.gov
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts
SAR studies are crucial for optimizing the potency and selectivity of the benzofuran scaffold. Research has identified key structural features that govern the biological activity of these derivatives.
For Anticancer Activity: SAR studies have consistently shown that substitutions at the C-2 position of the benzofuran ring are critical for cytotoxic activity. nih.gov The introduction of halogen atoms (bromine, chlorine) into the structure, often on a methyl or acetyl group attached to the benzofuran system, can significantly increase cytotoxicity against cancer cells. nih.govnih.govsemanticscholar.org Furthermore, hybrid molecules that couple the benzofuran ring with other heterocyclic systems like imidazole, triazole, or piperazine have emerged as potent cytotoxic agents. nih.gov
For Antimicrobial Activity: The nature of the substituent at C-2 and other positions like C-6 dictates the antimicrobial spectrum and potency. For example, compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activity. nih.gov SAR analysis of aza- and oxa-benzofurans indicated that aza-benzofurans, which have enhanced lipophilicity, exhibit better antibacterial activity, possibly by facilitating electrostatic interactions with and disruption of bacterial membranes. mdpi.com
For Antileishmanial Activity: In the context of 2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, the oxygen atom of the benzofuranone moiety was found to be essential for antileishmanial activity. Replacing it with an indanone core resulted in a significant loss of potency. nih.gov
Target Identification and Validation (Non-clinical)
Identifying the specific molecular targets of bioactive compounds is a key step in drug development. For benzofuran derivatives, several targets have been identified through non-clinical methods.
Anticancer Targets: A number of molecular targets have been identified for various anticancer benzofuran derivatives. These include protein kinases like VEGFR-2, which is crucial for tumor angiogenesis. nih.gov Another key target is tubulin; compounds that inhibit its polymerization are effective antimitotic agents. rsc.org The transcription factor HIF-1, which is involved in tumor survival under hypoxic conditions, has also been identified as a target. nih.govtandfonline.com
Antimalarial Targets: The primary target process for many antimalarial benzofuranones is heme detoxification, specifically the biocrystallization of heme into hemozoin. nih.gov While not a direct protein target, the inhibition of this critical pathway validates it as a druggable process. More broadly, efforts in antimalarial drug discovery have focused on identifying novel enzyme targets such as N-myristoyltransferase (NMT) and S-adenosylhomocysteine hydrolase (SAHH), for which benzofuran-like scaffolds could be screened. documentsdelivered.com For some nitroaromatic drugs active against protozoa, parasitic nitroreductases are considered the activating targets, as they metabolize the drug into its active, cytotoxic form. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives is well-documented, with numerous methods available for the construction of the core ring system. organic-chemistry.org However, dedicated research into optimizing the synthesis of 2-Benzofuranacetonitrile is a critical first step for enabling further studies. Future research should focus on:
High-Yielding, Scalable Syntheses: Developing and refining synthetic routes to produce this compound in high yields and on a scale suitable for extensive research and potential commercial application.
Green Chemistry Approaches: Investigating environmentally benign synthetic methods, minimizing the use of hazardous reagents and solvents, and improving atom economy.
Diversity-Oriented Synthesis: Establishing synthetic pathways that allow for the facile introduction of various substituents onto the benzofuran ring or the acetonitrile (B52724) side chain, thereby creating a library of novel derivatives for screening.
Exploration of New Chemical Transformations
The nitrile group and the benzofuran ring are both versatile functional groups that can participate in a wide array of chemical reactions. A thorough investigation into the reactivity of this compound could yield novel compounds with interesting properties. Key areas for exploration include:
Transformations of the Nitrile Group: Systematic studies on the hydrolysis, reduction, and cycloaddition reactions of the acetonitrile moiety to generate corresponding carboxylic acids, amines, and heterocyclic structures.
Functionalization of the Benzofuran Ring: Investigating electrophilic substitution and metal-catalyzed cross-coupling reactions to modify the benzene (B151609) and furan (B31954) portions of the molecule.
Domino and Multicomponent Reactions: Designing novel cascade reactions using this compound as a key building block to construct complex molecular architectures in a single step.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies could provide valuable insights:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other ab initio methods to calculate the electronic structure, spectroscopic properties, and reactivity indices of the molecule. researchgate.netrsc.org This can help in predicting its behavior in chemical reactions and its potential for electronic applications.
Molecular Docking and Virtual Screening: Using computational models to predict the binding affinity of this compound and its virtual derivatives with various biological targets, such as enzymes and receptors. This can identify potential therapeutic applications.
Predictive Toxicology: In silico modeling to estimate the potential toxicity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the compound, which is crucial for drug development.
Expansion into Novel Material Science Applications
The benzofuran core is present in various materials with interesting optical and electronic properties. Research into the potential of this compound in material science is a promising avenue:
Organic Electronics: Investigating the synthesis of polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netmdpi.com
Fluorescent Probes and Sensors: Exploring the photophysical properties of this compound derivatives to develop novel fluorescent probes for the detection of ions, small molecules, or biological macromolecules.
Advanced Polymers: Studying the polymerization of vinyl or other polymerizable groups attached to the this compound scaffold to create novel polymers with unique thermal, mechanical, or optical properties.
Further Elucidation of Biological Mechanisms at the Molecular Level (In Vitro)
The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com A systematic in vitro evaluation of this compound is essential to uncover its therapeutic potential.
Antimicrobial Screening: Testing the compound against a broad panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and potential as an antibiotic or antifungal agent.
Anticancer Activity: Evaluating the cytotoxicity of this compound against a variety of human cancer cell lines. nih.govnih.gov Further studies could then focus on elucidating its mechanism of action, such as the induction of apoptosis or inhibition of cell cycle progression.
Enzyme Inhibition Assays: Screening the compound against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, oxidoreductases) to identify potential specific molecular targets.
Anti-inflammatory and Antioxidant Assays: Investigating the ability of this compound to modulate inflammatory pathways and to scavenge reactive oxygen species in cellular models.
A summary of these future research directions is presented in the table below.
| Research Area | Focus | Potential Applications |
| Novel Synthetic Methodologies | High-yield, green, and diversity-oriented synthesis | Efficient production for research and development |
| New Chemical Transformations | Reactions of the nitrile group and benzofuran ring | Creation of novel chemical entities |
| Advanced Computational Modeling | DFT, molecular docking, predictive toxicology | Guiding experimental design, predicting properties |
| Novel Material Science Applications | Organic electronics, fluorescent sensors, polymers | Advanced materials with unique properties |
| In Vitro Biological Mechanisms | Antimicrobial, anticancer, enzyme inhibition assays | Discovery of new therapeutic agents |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of 2-Benzofuranacetonitrile?
- Methodology :
-
High-Performance Liquid Chromatography (HPLC) : Use acetonitrile-based mobile phases (e.g., 10 µg/mL in acetonitrile) to resolve impurities, with UV detection at 254 nm for nitrile derivatives. Compare retention times against certified standards (e.g., Kanto Reagents’ environmental analysis standards) .
-
Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm the benzofuran backbone and nitrile group positioning. Compare spectral data to structurally analogous compounds like benzo[b]furan-2-carboxylic acid (δ 7.8–8.2 ppm for aromatic protons) .
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic stretches for the nitrile group (~2240 cm) and benzofuran C-O-C (~1250 cm) .
- Data Table :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements :
- Eye/Face Protection : EN 166-compliant safety glasses and face shields to prevent splashes .
- Skin Protection : Nitrile gloves (tested for chemical resistance) and lab coats. Follow proper glove removal techniques to avoid contamination .
- First Aid Measures :
- Inhalation : Immediate relocation to fresh air; administer artificial respiration if necessary .
- Skin Contact : Wash with soap and water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during the synthesis of this compound derivatives?
- Methodology :
- Cross-Validation : Use multiple analytical techniques (e.g., HPLC, GC-MS) to verify product identity and purity, minimizing false positives from side reactions .
- Reaction Optimization : Adjust catalysts (e.g., boronic acid derivatives) and solvent systems (e.g., acetonitrile for polar intermediates) based on kinetic studies. For example, >97.0% purity organics require strict stoichiometric control .
- Statistical Analysis : Apply replication studies (n ≥ 3) and ANOVA to identify outliers in yield data, as suggested in qualitative research frameworks for data contradiction resolution .
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Methodology :
- Temperature Control : Store at 0–6°C to prevent degradation, as recommended for similar labile compounds like 1,2-benzenedithiol .
- Light Exposure Mitigation : Use amber glass vials to block UV radiation, reducing photolytic cleavage of the nitrile group.
- Accelerated Stability Testing : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC to predict shelf life .
Q. How can researchers analyze reaction mechanisms involving this compound and halogenated intermediates?
- Methodology :
- Mass Spectrometry (MS) : Track ion clustering reactions (e.g., Br adducts) to map electrophilic substitution pathways. Reference NIST data for analogous systems like hydroxybenzonitrile-Br interactions .
- Kinetic Profiling : Use pseudo-first-order conditions to isolate rate constants for nitrile group reactivity, comparing to boronic acid coupling reactions (e.g., 2-benzyloxyphenylboronic acid derivatives) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
